molecular formula C4H9ClN2O2 B14212732 3-Chloro-N-methoxy-L-alaninamide CAS No. 820253-32-5

3-Chloro-N-methoxy-L-alaninamide

Cat. No.: B14212732
CAS No.: 820253-32-5
M. Wt: 152.58 g/mol
InChI Key: VERQRELATWIYJN-VKHMYHEASA-N
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Description

3-Chloro-N-methoxy-L-alaninamide is a synthetic organic compound of interest in chemical and pharmaceutical research. It is derived from the amino acid L-alanine, modified with a chloro substituent and a methoxyamide group. Alanine derivatives are fundamental building blocks in organic synthesis, frequently employed in the development of novel peptides and as intermediates for more complex molecules . The N-methoxy-N-methylamide group is a well-known precursor in the synthesis of ketones and other carbonyl compounds, suggesting this reagent could serve a similar function in specialized synthetic pathways . As a modified amino acid, it falls into a class of compounds studied for their potential to influence biochemical processes and for their utility as ergogenic supplements in scientific contexts . Researchers might explore its physical and chemical properties, including its melting point, solubility, and spectral data, to characterize novel compounds or reactions. This product is strictly labeled For Research Use Only and is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols, including the use of personal protective equipment such as gloves, eyewear, and a lab coat . For complete handling, storage, and disposal information, please contact the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820253-32-5

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

(2R)-2-amino-3-chloro-N-methoxypropanamide

InChI

InChI=1S/C4H9ClN2O2/c1-9-7-4(8)3(6)2-5/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1

InChI Key

VERQRELATWIYJN-VKHMYHEASA-N

Isomeric SMILES

CONC(=O)[C@H](CCl)N

Canonical SMILES

CONC(=O)C(CCl)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Chloro N Methoxy L Alaninamide

Reactivity of the Chloromethyl Moiety (e.g., Nucleophilic Substitution, Elimination)

The chloromethyl group (-CH2Cl) is an active site for nucleophilic substitution and elimination reactions. The chlorine atom, being electronegative, polarizes the adjacent carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles. ontosight.ai This reactivity is a cornerstone of its potential for chemical modification.

Nucleophilic Substitution: The primary reaction pathway for the chloromethyl group is nucleophilic substitution, likely following an S_N2 mechanism. libretexts.org In this concerted, single-step process, a nucleophile attacks the electrophilic carbon from the side opposite the chlorine leaving group, leading to an inversion of stereochemistry at the reaction center. libretexts.org A wide array of nucleophiles can displace the chloride ion, allowing for the introduction of various functional groups.

Potential nucleophiles and their corresponding substitution products are summarized in the table below.

Nucleophile (Nu:)Reagent ExampleProduct StructureProduct Class
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)3-Azido-N-methoxy-L-alaninamide
Amine (R₂NH)Pyrrolidine3-(Pyrrolidin-1-yl)-N-methoxy-L-alaninamide
Thiolate (RS⁻)ThiophenolN-methoxy-3-(phenylthio)-L-alaninamide
Hydroxide (B78521) (OH⁻)Sodium Hydroxide3-Hydroxy-N-methoxy-L-alaninamide (Serine derivative)
Cyanide (CN⁻)Sodium Cyanide3-Cyano-N-methoxy-L-alaninamide

This table illustrates theoretical substitution reactions based on the known reactivity of alkyl chlorides.

Elimination Reactions: Under the influence of a strong, sterically hindered base, 3-Chloro-N-methoxy-L-alaninamide could potentially undergo an E2 elimination reaction to yield an unsaturated dehydroalanine (B155165) derivative. This reaction involves the abstraction of the α-proton and the concurrent departure of the chloride ion. The enzymatic and non-enzymatic dehydrochlorination of the related compound, β-chloro-L-alanine, has been previously reported. nih.gov

Stability and Reactivity of the N-Methoxy Amide Bond

The N-methoxy group significantly influences the properties of the amide bond, distinguishing it from simple secondary amides. This substitution can enhance the electrophilicity of the carbonyl carbon and affect the stability of the bond itself. researchgate.net

Amide bonds are generally stable but can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions. rsc.org The hydrolysis of this compound would yield 3-chloro-L-alanine and methoxyamine.

Acidic Hydrolysis: Under acidic conditions (e.g., heating with dilute HCl), the reaction is catalyzed by the acid. The likely mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate, which then collapses to release methoxyamine. rsc.org Studies on dipeptidyl chloromethyl ketones have shown that acid hydrolysis can sometimes lead to complex side reactions and the formation of unexpected products like pyrazinone derivatives. rsc.org

Alkaline Hydrolysis: In the presence of a strong base like sodium hydroxide, the amide is attacked by the hydroxide ion. rsc.orgresearchgate.net The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates the methoxyamide anion. researchgate.net The rate of alkaline hydrolysis can be influenced by the substituents on the amide. While primary and secondary amides can be resistant to hydrolysis, the presence of the N-methoxy group may alter this reactivity profile. researchgate.net

The following table summarizes the expected hydrolysis products under different pH conditions.

ConditionReagentsProducts
AcidicDilute HCl, Heat3-Chloro-L-alanine + Methoxyamine Hydrochloride
AlkalineNaOH solution, HeatSodium 3-chloro-L-alaninate + Methoxyamine

This table is based on general mechanisms of amide hydrolysis.

The reactivity of this compound with biological nucleophiles is twofold. The chloromethyl group can react with nucleophilic side chains of amino acids, while the N-methoxy amide presents another potential site of interaction.

Chloromethyl Group Reactivity: Amino acids with nucleophilic side chains, such as cysteine (thiol group) and methionine (thioether group), are particularly reactive towards alkylating agents. nih.gov The chloromethyl moiety of this compound would be expected to readily alkylate the thiol group of cysteine, forming a stable thioether linkage.

N-Methoxy Amide Reactivity: The N-methoxy group acts as a reactivity control element, increasing the electrophilicity of the amide carbonyl. researchgate.net This enhanced electrophilicity facilitates nucleophilic addition to the carbonyl group, a reaction that is difficult with standard amides. researchgate.net This suggests that biological nucleophiles could potentially interact at this site, although this would likely require specific enzymatic catalysis.

Derivatization Strategies for Structural Elucidation and Functionalization

The dual reactivity of this compound allows for a range of derivatization strategies for both structural analysis and the creation of new functional molecules.

Functionalization via the Chloromethyl Group: As detailed in section 3.1, nucleophilic substitution offers a straightforward method to introduce a wide variety of functional groups. This is a common strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, reaction with sodium azide followed by reduction can yield the corresponding 3-amino derivative, introducing a primary amine for further conjugation.

Functionalization via the N-Methoxy Amide: The N-methoxy amide itself is a valuable synthetic handle. It can participate in reductive nucleophilic additions, where treatment with a reducing agent and a nucleophile can lead to the formation of ketones. Iridium-catalyzed reductive nucleophilic addition to N-methoxyamides has been shown to proceed in high yields, even in the presence of other sensitive functional groups. researchgate.net Furthermore, N-methoxy arylamides have been used as acyl nitrene precursors in transition metal-catalyzed reactions to form new C-N or C-O bonds. acs.org

Mechanistic Investigations of Key Transformations in Organic Synthesis

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanism of Nucleophilic Substitution: As mentioned, substitution at the β-carbon proceeds via a classic S_N2 pathway. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. The stereochemistry at the α-carbon (L-configuration) is expected to remain unchanged, while the reaction at the β-carbon would proceed with inversion of configuration if it were a chiral center. libretexts.org

Mechanism of Amination at the β-Position: Recent studies on related β-methoxy amides have shown that amination can proceed through a LiCl-promoted elimination-addition mechanism. rsc.orgsemanticscholar.org In this pathway, methanol (B129727) is first eliminated to form a reactive α,β-unsaturated amide intermediate. This intermediate then undergoes a Michael-type conjugate addition with an amine nucleophile to yield the β-amino amide product. rsc.orgsemanticscholar.org A similar mechanism could be envisioned for this compound, where HCl is eliminated to form an N-methoxy-dehydroalaninamide intermediate, which is then trapped by an amine.

Mechanism of N-Methoxy Amide Reactions: The enhanced reactivity of N-methoxy amides stems from the electronic effect of the methoxy (B1213986) group and its ability to act as a leaving group or participate in chelation with metal catalysts. researchgate.net In coupling reactions, the N-methoxy amide can coordinate to a metal center, facilitating subsequent transformations that would not occur with a less activated amide. acs.org

Advanced Analytical and Spectroscopic Characterization of 3 Chloro N Methoxy L Alaninamide

Chromatographic Separation Techniques

Chromatography is the cornerstone for assessing the purity and isolating components of a chemical mixture. For a chiral compound like 3-Chloro-N-methoxy-L-alaninamide, both achiral and chiral chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation of the main compound from any impurities or starting materials.

Given the polarity of the alaninamide backbone, reversed-phase HPLC is the most suitable approach. A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.gov

Method development would focus on:

Column Selection : A high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) provides good resolution and peak shape.

Mobile Phase Composition : A gradient elution is typically required to separate compounds with a range of polarities. The gradient would start with a high percentage of the aqueous phase and gradually increase the proportion of the organic modifier.

Detection : The amide chromophore allows for UV detection, typically in the range of 200-210 nm. shimadzu.com For enhanced sensitivity and selectivity, especially for impurity profiling at low concentrations, derivatization with a fluorogenic agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) could be employed, followed by fluorescence detection. liberty.eduusp.orgnih.gov

A representative gradient program for the analysis of this compound is presented in Table 1.

Table 1: Illustrative HPLC Gradient Program for Purity Analysis

Time (minutes)% Aqueous (0.1% Acetic Acid)% AcetonitrileFlow Rate (mL/min)
0.09551.0
15.05951.0
20.05951.0
20.19551.0
25.09551.0

Chiral Separation Methodologies for Enantiomeric Purity Assessment

Since the compound is the L-enantiomer, verifying its enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose, capable of separating the L-enantiomer from its D-counterpart. researchgate.net This is achieved using a chiral stationary phase (CSP). sigmaaldrich.com

The most successful CSPs for separating amino acid derivatives are often based on polysaccharides or cyclodextrins. sigmaaldrich.commdpi.com

Polysaccharide-based CSPs : Columns such as Chiralpak® IB, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are highly effective for a wide range of chiral compounds. nih.gov They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.

Cyclodextrin-based CSPs : Columns like CYCLOBOND™ are based on cyclodextrins bonded to silica. sigmaaldrich.com Chiral recognition occurs via the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cavity of the cyclodextrin. sigmaaldrich.com

Method development for chiral separation involves screening different CSPs and mobile phases, which can be run in normal-phase, reversed-phase, or polar organic modes. mdpi.com For this compound, a polar organic mobile phase (e.g., acetonitrile/methanol) or a normal phase (e.g., hexane/ethanol) would likely provide the necessary selectivity for enantiomeric resolution. nih.govmdpi.com The goal is to achieve baseline separation (Resolution > 1.5) between the L- and D-enantiomer peaks.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are ideal as they can generate intact molecular ions with minimal fragmentation.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) separated by 2 m/z units, with a characteristic intensity ratio of 3:1, confirming the presence of a single chlorine atom in the molecule. libretexts.org

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. This fragmentation can provide evidence for the connectivity of the molecule.

Table 2: Expected MS/MS Fragmentation Pattern for this compound

Parent Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Fragment
[M+H]⁺[M+H - 31]⁺CH₃OLoss of the methoxy (B1213986) group
[M+H]⁺[M+H - 48]⁺NH₂OCH₃Cleavage of the amide bond
[M+H]⁺[M+H - 36]⁺HClLoss of hydrogen chloride
[M+H - 31]⁺[M+H - 31 - 28]⁺COLoss of carbonyl group from acylium ion

This fragmentation data, combined with the accurate mass measurement from high-resolution mass spectrometry (HRMS), provides unambiguous confirmation of the elemental composition and structure. MS is also highly sensitive for detecting and identifying trace-level impurities by searching for their unique molecular ions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to confirm its constitution, configuration, and preferred conformation. cas.cznih.gov

¹H NMR : Provides information on the number of different types of protons and their connectivity through spin-spin coupling. Key signals would include the NH proton of the amide, the methoxy group singlet, and the protons of the alanine (B10760859) backbone (α-CH and β-CH₂).

¹³C NMR : Shows the number of different types of carbon atoms. The spectrum would feature distinct resonances for the carbonyl carbon, the α-carbon, the β-carbon bearing the chlorine, and the methoxy carbon. researchgate.net

2D NMR (COSY, HSQC) : Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the -CH-CH₂- moiety. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Conformational Analysis : The conformation around the Cα-Cβ bond and the C-N amide bond can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY detects through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure. libretexts.org The magnitude of the three-bond coupling constant (³J(Hα,Hβ)) can also provide information about the dihedral angle and the preferred rotamer populations. cas.cz

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

PositionAtomIllustrative ¹H Shift (ppm)Illustrative ¹³C Shift (ppm)Multiplicity / Coupling
1Carbonyl-~170-
2α-Carbon~4.5~52Multiplet
3β-Carbon~3.8~45Multiplet
4N-H~7.5-Broad singlet
5O-CH₃~3.7~62Singlet

Advanced X-ray Crystallography Studies of Analogues and Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of its analogues provides invaluable insight into the solid-state conformation. youtube.com X-ray crystallography gives the precise three-dimensional arrangement of atoms in a crystal lattice, offering definitive proof of stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Studies on related alanine derivatives have provided key structural information:

DL-Alanine : High-pressure X-ray diffraction studies have revealed how the crystal lattice and molecular packing of simple alanine respond to external pressure, though no structural phase transitions were observed up to 8.3 GPa. nih.gov

5'-O-[N-(L-alanyl)-sulfamoyl]adenosine : X-ray analysis of this stable analogue of alanyl-AMP showed an open conformation where the L-alanine moiety is extended away from the adenosine (B11128) part. The study confirmed the L-configuration and provided precise details on the torsion angles of the molecule's backbone. nih.gov

Such studies on analogues establish that the fundamental L-configuration of the alanine core is maintained and provide a template for understanding the likely packing forces and hydrogen-bonding networks that would be present in a crystal of this compound. These interactions are crucial for understanding the molecule's physical properties and solid-state behavior.

Computational and Theoretical Studies on 3 Chloro N Methoxy L Alaninamide

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule in the absence of solvent or other environmental factors. For 3-Chloro-N-methoxy-L-alaninamide, these calculations would elucidate its most stable three-dimensional shapes (conformers) and the distribution of electrons across its structure.

Detailed Research Findings: A conformational search would be performed by systematically rotating the key dihedral angles of the molecule, including the backbone angles (φ, ψ) and the side-chain angles (χ). For each starting geometry, a full geometry optimization would be carried out, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov This process identifies all local minima on the potential energy surface.

The primary conformations would likely be defined by the relative positions of the chlorine atom, the methoxy (B1213986) group, and the amide functionality. The calculations would yield the relative energies of these conformers, allowing for the determination of the global minimum energy structure. Furthermore, analysis of the resulting wave function, often through Natural Bond Orbital (NBO) analysis, would provide insights into atomic partial charges and intramolecular interactions, such as hydrogen bonds or stereoelectronic effects, that stabilize certain conformations. For instance, the electronegative chlorine and oxygen atoms are expected to significantly influence the charge distribution on the molecule's surface.

Below is an illustrative table of what such calculations might reveal.

ConformerKey Dihedral Angles (φ, ψ, χ₁)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)Stabilizing Interactions Noted
I (Global Minimum)-75°, +140°, 60° (gauche)0.002.5Intramolecular H-bond (NH to O=C)
II-80°, +150°, 180° (anti)1.253.1Favorable steric arrangement
III-60°, -45°, 60° (gauche)2.104.5None

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, typically in a simulated biological environment like an aqueous solution. nih.gov MD simulations model the movements of atoms by applying classical mechanics, using a "force field" to describe the forces between bonded and non-bonded atoms.

Detailed Research Findings: An MD simulation for this compound would begin by placing the lowest-energy conformer (identified from DFT calculations) into a simulation box filled with a chosen water model (e.g., TIP3P). The system would be neutralized with counter-ions and subjected to energy minimization to remove any steric clashes. This would be followed by a period of heating and equilibration, after which a production simulation, typically lasting hundreds of nanoseconds to microseconds, would be run. nih.gov

Analysis of the resulting trajectory would reveal the conformational landscape of the molecule in solution. This includes the relative populations of different conformers, the timescales of transitions between them, and the patterns of solvent interaction. For example, MD can show how water molecules form hydrogen bonds with the amide and methoxy groups and how the hydrophobic chloromethyl group influences local solvent structure. This provides a dynamic understanding of the conformational equilibria that complements the static DFT results.

Simulation ParameterValue / Description
Force FieldCHARMM36 / AMBER
Solvent ModelTIP3P Water
System Size~5000 atoms (1 molecule + solvent + ions)
Simulation Time500 nanoseconds
Time Step2 femtoseconds
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 atm

Prediction of Reactivity and Reaction Pathways (e.g., through Density Functional Theory calculations)

DFT can also be used to predict the chemical reactivity of this compound. This is achieved by modeling potential reaction pathways and calculating the energy barriers (activation energies) associated with them. Such studies can identify the most likely chemical transformations the molecule might undergo. researchgate.netmdpi.com

Detailed Research Findings: Key potential reactions for this molecule include nucleophilic substitution at the carbon bearing the chlorine atom, hydrolysis of the amide bond, or cleavage of the N-O bond. To study these, a reactant (e.g., a water molecule or hydroxide (B78521) ion) would be positioned near the reactive site. The simulation would then identify the transition state structure for the reaction, which is the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy. A lower activation energy implies a faster, more favorable reaction. For example, comparing the activation energy for chloride substitution versus amide hydrolysis would predict the molecule's primary degradation pathway under physiological conditions. Furthermore, mapping the frontier molecular orbitals (HOMO and LUMO) can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively, providing a qualitative guide to reactivity.

An illustrative table of potential reaction pathways and their predicted energy barriers is provided below.

Reaction PathwayProposed ReactantPredicted Activation Energy (kcal/mol)Thermodynamic Favorability (ΔG, kcal/mol)
SN2 Substitution of ChlorideH₂O28.5-5.2 (Exergonic)
Amide Hydrolysis (Acid-catalyzed)H₃O⁺22.0-8.1 (Exergonic)
N-O Bond Cleavage-45.0+15.0 (Endergonic)

Ligand-Protein Docking Simulations (if relevant to enzyme interaction research)

Given its structure as an amino acid derivative, this compound is a candidate for interaction with enzymes, particularly proteases or transferases. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein. nih.gov

Detailed Research Findings: For a docking study, a high-resolution crystal structure of a target enzyme would be obtained from a database like the Protein Data Bank. A hypothetical target could be a cysteine protease, where the chloromethyl group might act as a covalent inhibitor. The docking process involves preparing the protein structure (e.g., adding hydrogens, assigning charges) and generating multiple conformations of the ligand. A docking algorithm then systematically places these ligand conformations into the enzyme's active site, scoring each resulting pose based on a function that estimates binding affinity. nih.gov

The results would be a set of predicted binding poses ranked by their scores (e.g., in kcal/mol). Analysis of the top-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds between the ligand's amide and the protein backbone, or hydrophobic interactions between the chloromethyl group and nonpolar residues in the active site. These simulations can guide the rational design of more potent enzyme inhibitors. nih.gov

The following is a hypothetical summary of a docking study against a cysteine protease.

Docking PoseBinding Energy (kcal/mol)Key Hydrogen Bonds (Ligand Atom ↔ Residue)Key Hydrophobic Interactions (Residue)
1-8.2Amide O ↔ Gly121, Amide NH ↔ Ser150Trp25, Phe149
2-7.9Methoxy O ↔ Asn148Trp25, Ala151
3-7.5Amide O ↔ Ser150Phe149, Val152

Research Applications of 3 Chloro N Methoxy L Alaninamide in Chemical Biology and Drug Discovery Methodologies

Design and Synthesis as a Building Block for Complex Peptide Architectures

The design of 3-Chloro-N-methoxy-L-alaninamide as a building block is rooted in the principles of modern peptide synthesis. The core L-alanine framework provides a chiral scaffold common to natural peptides. The strategic placement of a chlorine atom at the β-carbon and an N-methoxyamide at the C-terminus equips the molecule for specific and controlled chemical reactions.

The synthesis of such specialized amino acid derivatives typically involves multi-step procedures starting from readily available precursors. For instance, the N-terminus is often protected with a group like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to allow for sequential addition in solid-phase peptide synthesis (SPPS). chemimpex.commasterorganicchemistry.com The N-methoxyamide, often referred to as a Weinreb amide, can be formed by coupling the protected amino acid's carboxylic acid with N,O-dimethylhydroxylamine. chemicalbook.com This functional group is particularly valuable because it is stable to many reagents used in peptide synthesis but can be converted to other functional groups, such as aldehydes or ketones, which are themselves useful for further modifications.

The use of such building blocks is critical for creating peptides with unnatural modifications, which are essential for exploring biological processes. nih.govnih.gov The N-methoxyamide functionality, for example, offers a stable yet reactive handle that is not typically found in natural amino acids, thereby expanding the chemical space accessible to peptide chemists. chemimpex.com The synthesis process is designed to be compatible with standard peptide synthesis protocols, allowing for its incorporation into larger, more complex peptide chains. masterorganicchemistry.comnih.gov This compatibility is crucial for generating novel peptide architectures with tailored properties.

Role in Peptidomimetics and Pseudo-Peptide Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like stability against enzymatic degradation, bioavailability, and receptor affinity. nih.gov this compound is a prime candidate for incorporation into peptidomimetic structures.

The N-methoxy group is a key modification. N-alkylation of the peptide backbone, including N-methylation, is a known strategy to create steric shields that prevent recognition and cleavage by proteases. youtube.comacs.org This enhances the in-vivo half-life of the peptide-based drug candidate. The N-methoxyamide of the title compound serves a similar, albeit terminal, purpose and can influence the conformational properties of the peptide chain.

Furthermore, the entire 3-chloro-L-alaninamide moiety can be considered a "pseudo-peptide" unit. When incorporated into a larger peptide, it disrupts the natural peptide bond sequence, which can confer resistance to peptidases. youtube.com The design of peptidomimetics often involves replacing standard amino acids with non-proteinogenic ones like this to probe or enhance biological activity. nih.govnih.gov By introducing such a unit, researchers can systematically alter the hydrogen bonding network and conformational flexibility of a peptide, which are critical for its interaction with biological targets.

Mechanistic Enzymology Studies

The unique chemical features of this compound make it a valuable tool for studying enzyme mechanisms, particularly for inhibitor development.

The β-chloroalanine structure is a well-documented electrophilic "warhead" capable of covalent modification of enzyme active sites. medchemexpress.comnih.govnih.gov The chlorine atom acts as a leaving group, making the β-carbon susceptible to nucleophilic attack by residues in an enzyme's active site. In serine proteases, the catalytic serine residue is a potent nucleophile that attacks the carbonyl carbon of a substrate peptide bond. nih.govnih.gov A molecule like this compound can be designed as a mechanism-based inhibitor, where the enzyme's own catalytic action initiates the inhibition.

The proposed mechanism involves the enzyme recognizing the alaninamide structure. The active site serine attacks, but instead of leading to hydrolysis, the proximity of the electrophilic chloromethyl group can lead to an irreversible covalent bond formation, effectively inactivating the enzyme. This strategy of using reactive electrophiles is a cornerstone of targeted covalent inhibitor design. nih.gov

Studying how inhibitors like this compound bind to and react with their target enzymes provides critical insights into the enzyme's structure and catalytic mechanism. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the precise location of the covalent adduct within the enzyme's active site. This information reveals which amino acid residues are crucial for binding and catalysis.

For example, studies with analogous inhibitors show that the formation of a covalent bond with a catalytic residue confirms the inhibitor's mode of action and provides a detailed map of the enzyme's binding pocket. nih.gov This knowledge is invaluable for designing second-generation inhibitors with improved specificity and potency.

Researchers can synthesize derivatives of this compound and measure their binding affinities to understand how different structural features contribute to target recognition. This process helps to build a comprehensive model of the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the binding event.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. sigmaaldrich.com For this compound, SAR studies would focus on optimizing its properties as an enzyme inhibitor or a peptide building block.

The introduction of halogen atoms is a powerful tool in SAR studies, as it can influence a molecule's size, conformation, and electronic properties, which in turn affects binding affinity and reactivity. nih.govnih.gov By synthesizing analogues with different halogens (e.g., fluorine, bromine) at the β-position or by modifying the N-methoxy group, researchers can fine-tune the molecule's inhibitory potency and selectivity.

A hypothetical SAR study might explore the following modifications and their expected impact on the inhibition of a target serine protease:

Modification Site Derivative Example Rationale for Activity Change Expected Outcome
β-substituent3-Fluoro-N-methoxy-L-alaninamideAltering the electrophilicity and leaving group ability of the halogen.Potentially altered rate of covalent bond formation; may affect selectivity.
N-terminusAc-3-Chloro-N-methoxy-L-alaninamideMimicking an extended peptide chain to improve binding in enzyme sub-pockets.Increased binding affinity (lower Ki) due to additional interactions.
N-alkoxy group3-Chloro-N-ethoxy-L-alaninamideModifying steric bulk and lipophilicity at the C-terminus.Could affect solubility and interaction with enzyme surface residues.
Alanine (B10760859) methyl group3-Chloro-N-methoxy-L-valinamideIntroducing steric bulk to probe the size of the enzyme's S1 binding pocket.May increase or decrease affinity depending on the pocket's topography.

These systematic studies are crucial for transforming a promising lead compound into a highly optimized molecular probe or a potential therapeutic agent with improved potency, selectivity, and pharmacokinetic properties. labsolu.ca

Development as a Research Probe or Chemical Tool for Biochemical Pathways

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research applications or detailed findings concerning the development of this compound as a research probe or chemical tool for investigating biochemical pathways have been identified.

Searches for this specific compound did not yield any peer-reviewed articles, patents, or conference proceedings detailing its synthesis, mechanism of action, or use in target identification and validation studies. Broader inquiries into related alaninamide derivatives show that this class of molecules can be involved in various biological activities, including enzyme inhibition and as building blocks in the synthesis of larger bioactive molecules. mdpi.comnih.gov For instance, certain amino acid derivatives have been investigated for their potential to inhibit digestive enzymes, and other alaninamide derivatives have been explored for their antiseizure properties. mdpi.comnih.gov

However, the specific biological targets and biochemical pathways that this compound might modulate, and its utility as a selective chemical probe, remain undocumented in the accessible scientific record. A chemical probe is a small molecule used to study biological systems, and its value is defined by its potency, selectivity, and well-characterized mechanism of action. The development of such a tool involves extensive research to establish these parameters, none of which is available for this compound.

Without any data on its biological activity or molecular targets, it is not possible to provide detailed research findings or to construct data tables related to its application as a research tool. The scientific community has not, to date, published any work that would support an analysis of this compound in the context of chemical biology or drug discovery methodologies.

Future Perspectives and Emerging Research Directions for 3 Chloro N Methoxy L Alaninamide

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. While no specific synthesis for 3-Chloro-N-methoxy-L-alaninamide has been reported, several strategies can be envisioned based on the synthesis of related N-alkoxy amides and alaninamide derivatives.

Traditional amide bond formation typically involves the coupling of a carboxylic acid and an amine, often requiring activating agents that can generate significant waste. researchgate.net Future research could focus on direct amidation techniques that circumvent the need for such reagents, representing a more atom-economical and sustainable approach. researchgate.net For instance, catalytic methods for the direct coupling of carboxylic acids and amines are continually being refined. organic-chemistry.org

A plausible synthetic approach to this compound would likely start from L-alanine. The synthesis could involve the N-protection of L-alanine, followed by chlorination at the β-position and subsequent amidation with O-methylhydroxylamine. Alternatively, starting with 3-chloro-L-alanine, direct amidation with O-methylhydroxylamine could be explored. The development of a robust and scalable synthesis will be the first critical step in enabling further research into its properties and potential applications.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A thorough understanding of a molecule's behavior requires advanced characterization techniques that can probe its dynamic processes and identify short-lived intermediates. While no such studies exist for this compound, techniques applied to related N-alkoxy amides can provide a blueprint for future investigations.

For instance, variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study conformational dynamics and potential rotational barriers around the amide bond. acs.org The presence of the N-methoxy group could influence the rotational dynamics compared to standard secondary amides.

Furthermore, computational modeling can be used to predict stable conformations and the energy barriers of rotational isomers. arkat-usa.org Time-resolved spectroscopic techniques could be employed to study the kinetics of its formation or degradation under specific conditions, potentially identifying transient intermediates that could provide insights into its reactivity. Techniques like fluorescence lifetime imaging (FLIM) and Förster resonance energy transfer (FRET) analysis, although more commonly used for larger systems, could be adapted to study the local environment and interactions of appropriately functionalized derivatives. wuttkescience.com

Integration into Academic High-Throughput Screening Libraries for Biological Target Identification

High-throughput screening (HTS) of large compound libraries is a fundamental strategy in drug discovery for identifying molecules that interact with specific biological targets. nih.govsemanticscholar.org The inclusion of novel chemical scaffolds in these libraries is crucial for exploring new areas of chemical space and increasing the probability of finding new therapeutic leads. nih.gov

Currently, there is no indication that this compound is part of any publicly or commercially available screening library. A significant future direction would be its synthesis and subsequent inclusion in academic or institutional HTS collections. researchgate.net The unique combination of a chlorinated alanine (B10760859) backbone and an N-methoxy amide functionality presents a novel scaffold that could exhibit unforeseen biological activities.

Screening this compound against a diverse panel of biological targets, such as enzymes and receptors, could uncover potential applications in areas like oncology, infectious diseases, or neuroscience. nih.gov The alaninamide scaffold itself has been explored for various therapeutic areas, with derivatives showing promise as antiseizure and antinociceptive agents. nih.govacs.org

Computational Design and Optimization for Specific Research Objectives

In silico methods are indispensable tools in modern drug discovery and materials science, allowing for the rational design and optimization of molecules for specific purposes. nih.gov While no computational studies have been performed on this compound, this represents a significant opportunity for future research.

Molecular modeling techniques could be used to predict its three-dimensional structure, electronic properties, and potential binding modes with various protein targets. arkat-usa.org By creating a virtual model of the compound, researchers can perform virtual screening against libraries of protein structures to identify potential biological targets.

Furthermore, computational methods can guide the optimization of the molecule's properties. For example, quantitative structure-activity relationship (QSAR) studies could be employed once a biological activity is identified to design analogs with improved potency or pharmacokinetic profiles. Theoretical models can also help understand the reactivity of the N-methoxy amide group, which can differ from standard amides. arkat-usa.org

Development of Modified Alaninamide Scaffolds for Enhanced Research Utility

The core structure of this compound offers multiple points for chemical modification, allowing for the creation of a library of analogs with diverse properties. The development of such modified alaninamide scaffolds could significantly enhance its utility as a research tool. nih.gov

For instance, the chlorine atom could be replaced with other halogens or functional groups to probe the effect of electronic and steric changes on biological activity. The N-methoxy group could be substituted with other alkoxy or aryloxy groups to modulate lipophilicity and potential hydrogen bonding interactions. nih.gov Furthermore, the core alanine structure could be replaced with other amino acids to explore the importance of the side chain.

The synthesis of these analogs would be crucial for establishing structure-activity relationships (SAR) and for developing chemical probes to study biological processes. nih.gov The ability to systematically modify the scaffold is a key advantage for its potential development as a lead compound in a drug discovery program. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.